molecular formula C22H38N2O8 B11711733 Diethyl 5,5'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate)

Diethyl 5,5'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate)

Cat. No.: B11711733
M. Wt: 458.5 g/mol
InChI Key: JHXFARNONSKPTO-UHFFFAOYSA-N
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Description

Diethyl 5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate) is a complex organic compound with the molecular formula C22H38N2O8. It is characterized by its unique structure, which includes a diaza crown ether core and two diethyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate) typically involves the reaction of 1,7-dioxa-4,10-diazacyclododecane with diethyl 5-oxopentanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Diethyl 5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate) involves its ability to form stable complexes with metal ions. The diaza crown ether core provides a cavity that can encapsulate metal ions, while the ester groups can participate in coordination. This unique structure allows the compound to interact with various molecular targets and pathways, making it useful in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate) is unique due to its combination of a diaza crown ether core and diethyl ester groups. This structure provides both stability and versatility, allowing it to form a wide range of complexes with metal ions and participate in various chemical reactions .

Properties

Molecular Formula

C22H38N2O8

Molecular Weight

458.5 g/mol

IUPAC Name

ethyl 5-[10-(5-ethoxy-5-oxopentanoyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoate

InChI

InChI=1S/C22H38N2O8/c1-3-31-21(27)9-5-7-19(25)23-11-15-29-17-13-24(14-18-30-16-12-23)20(26)8-6-10-22(28)32-4-2/h3-18H2,1-2H3

InChI Key

JHXFARNONSKPTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(=O)N1CCOCCN(CCOCC1)C(=O)CCCC(=O)OCC

Origin of Product

United States

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